molecular formula C19H17BrN2O3 B2720749 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 313399-13-2

4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2720749
CAS No.: 313399-13-2
M. Wt: 401.26
InChI Key: QTYKQUZAELQIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS 313399-13-2) is a high-purity chemical compound offered for research and development applications. With a molecular formula of C19H17BrN2O3 and a molecular weight of 401.25, this pyrazole derivative is part of a class of compounds studied for their potential as subunit-selective modulators of neurological targets . Related structural analogs from this chemical family have been identified as potent and selective non-competitive antagonists for GluN2C- and GluN2D-containing NMDA receptors, which are important in excitatory neuronal transmission . This mechanism of action, which is voltage-independent and involves inhibition of a pregating step in the receptor's function, makes such compounds valuable pharmacological tools for neuroscientists . By providing a selective means of inhibition, this research compound helps in probing the specific roles of NMDA receptor subtypes in normal brain function and various pathophysiological conditions, thereby facilitating advanced neuropharmacological studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c20-15-8-6-13(7-9-15)16-12-17(14-4-2-1-3-5-14)22(21-16)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYKQUZAELQIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, bromine, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

DQP-1105 has been investigated for various pharmacological effects, particularly its role as an N-methyl-D-aspartate (NMDA) receptor antagonist . This property is significant in the context of neuropharmacology, where modulation of NMDA receptors can influence conditions such as pain, depression, and neurodegenerative diseases.

Analgesic Activity

Research has demonstrated that DQP-1105 exhibits analgesic properties. In pharmacological tests such as the writhing test and hot plate test, compounds similar to DQP-1105 have shown promising results in reducing pain responses in animal models. This suggests potential applications in pain management therapies .

Neuroprotective Effects

Given its NMDA receptor antagonism, DQP-1105 may offer neuroprotective benefits. Studies indicate that NMDA antagonists can mitigate excitotoxicity associated with conditions like ischemia and neurodegenerative disorders. The compound's ability to modulate synaptic transmission may pave the way for its use in treating Alzheimer's disease and other cognitive impairments .

Synthesis and Characterization

The synthesis of DQP-1105 involves several steps that typically include the reaction of appropriate starting materials under controlled conditions. Detailed characterization through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms the structure and purity of the synthesized compound.

Synthesis Overview:

  • Starting Materials : The synthesis begins with readily available aromatic compounds.
  • Reagents : Common reagents include bases and solvents that facilitate the formation of the pyrazole ring.
  • Characterization Techniques :
    • NMR Spectroscopy : Used to determine the molecular structure.
    • Mass Spectrometry : Confirms molecular weight and composition.
    • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Case Studies

Several studies have highlighted the therapeutic potential of DQP-1105:

Case Study 1: Analgesic Efficacy

In a study assessing various pyrazole derivatives, DQP-1105 was shown to significantly reduce pain in animal models compared to control groups treated with standard analgesics like aspirin . The results indicated a dose-dependent response, suggesting that higher concentrations could yield greater analgesic effects.

Case Study 2: Neuroprotection

A separate investigation into the neuroprotective effects of NMDA antagonists included DQP-1105 among other compounds. The study found that administration of DQP-1105 prior to inducing excitotoxicity in neuronal cultures resulted in reduced cell death and improved neuronal survival rates . This positions DQP-1105 as a candidate for further exploration in neuroprotective drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups contribute to its binding affinity and specificity. The pyrazole ring plays a crucial role in its biological activity by interacting with various pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents on the pyrazole ring and additional fused heterocycles. These modifications influence molecular weight, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Solubility Key Features Reference
Target Compound R1=4-Bromophenyl, R2=Phenyl 435.702 Moderate (carboxylic acid group) Simplified structure
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl... (Compound 24) R1=4-Bromophenyl + quinolinyl group ~558.42 Low (bulky quinolinyl group) NMDA receptor antagonist activity
4-[3-(4-Bromophenyl)-5-(2-chlorophenyl)-... () R1=4-Bromophenyl, R2=2-Chlorophenyl 435.702 Similar to target compound Chloro vs. bromo substituent effects
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-... (Compound 3, ) R1=4-Fluorophenyl, R2=4-Chlorophenyl ~370.8 Varies with halogen Antimicrobial potential
DQP-1105 () R1=4-Bromophenyl + quinolinyl group 558.42 <55.84 mg/mL in DMSO NMDA receptor antagonist

Crystallographic and Conformational Analysis

  • Dihedral angles between the pyrazole ring and aryl substituents range from 4.64° to 10.53° , indicating variable planarity .
  • The 4-oxobutanoic acid group adopts a conformation that optimizes hydrogen bonding, critical for target engagement .

Research Findings and Implications

Substituent Effects

  • Bromine vs. chloro analogs) .
  • Quinolinyl Additions: Improve receptor binding but reduce solubility due to steric bulk .

Biological Activity

The compound 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered interest for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H16BrN3O3\text{C}_{20}\text{H}_{16}\text{BrN}_3\text{O}_3

This indicates the presence of a bromophenyl group and a pyrazole ring, which are known to contribute to various biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps of organic reactions, including cyclization and functional group modifications. Characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure.
  • Mass Spectrometry (MS) : To confirm the molecular weight.
  • Infrared (IR) Spectroscopy : To identify functional groups.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
This compoundTBDAntibacterial
Reference Drug (Ciprofloxacin)1Control

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound compared to standard antibiotics. The exact MIC for the compound is still to be determined (TBD) but is expected to be comparable based on structural analogs.

Anti-inflammatory Activity

Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways. For example, compounds containing similar moieties have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundIC50 (µM)Activity
This compoundTBDAnti-inflammatory
Reference Drug (Ibuprofen)10Control

The IC50 values reflect the concentration required to inhibit 50% of the enzyme activity. Further studies are necessary to establish the IC50 for this specific compound.

Anticancer Activity

Preliminary research suggests that pyrazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Activity
MCF-7 (Breast Cancer)TBDCytotoxic
HeLa (Cervical Cancer)TBDCytotoxic

These findings highlight the potential of the compound in cancer therapy, warranting further investigation into its mechanisms of action.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving several pyrazole derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts.
  • Inflammation Model : In an animal model of inflammation, a related pyrazole derivative significantly reduced edema when administered prior to inflammatory stimuli.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones, followed by functionalization of the pyrazoline core. Key steps include:

  • General Procedure G (as described in ): Reacting a quinolinone precursor (e.g., 87) with aryl hydrazines under reflux in ethanol, followed by purification via flash chromatography (e.g., 10% methanol/dichloromethane).
  • Yield Optimization : Lower yields (e.g., 22–27% for compounds 25–26 in ) may arise from steric hindrance or competing side reactions. Higher yields (86% for compound 24) are achieved with electron-donating substituents that stabilize intermediates.
  • Purity Validation : HPLC with >95% purity is standard, using C18 columns and UV detection at 254 nm .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • 1H/13C NMR : Assign diastereotopic protons in the pyrazoline ring (δ 3.0–4.5 ppm) and confirm ketone carbonyls (δ 170–180 ppm). Substituents like bromophenyl (δ 7.4–7.6 ppm, doublet) are resolved via coupling constants .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. For example, reports a thiazole-pyrazoline derivative with a torsion angle of 178.2° between aromatic rings .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula within 5 ppm error .

Q. What strategies ensure reproducibility in synthesizing and purifying this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while methanol/dichloromethane mixtures improve chromatographic separation .
  • Crystallization : Slow evaporation from ethanol/water yields single crystals suitable for XRD. highlights the use of 100 K cooling to reduce thermal motion artifacts .

Advanced Research Questions

Q. How can structural data contradictions (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

  • Dynamic vs. Static Disorder : NMR may average conformers (e.g., pyrazoline ring puckering), while XRD captures static snapshots. Cross-validate using variable-temperature NMR and Hirshfeld surface analysis (e.g., uses Flack parameter = 0.052 to confirm absolute configuration) .
  • Tautomerism : Use 2D NMR (NOESY) to detect equilibrium states. For example, identifies keto-enol tautomerism via downfield-shifted carbonyl signals .

Q. How do structural variations in the pyrazoline ring affect NMDA receptor antagonism?

Methodological Answer:

  • SAR Studies : Replace the 4-bromophenyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl in ) to enhance binding affinity. Docking studies (e.g., AutoDock Vina) correlate steric bulk at the 3-position with IC50 values .
  • Pharmacophore Modeling : The oxobutanoic acid moiety acts as a hydrogen-bond acceptor, while the bromophenyl group fills a hydrophobic pocket (see ’s DQP-1105 as a template) .

Q. What computational methods predict the compound’s solubility and bioavailability?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or MOE to estimate partition coefficients (e.g., predicted LogP = 3.2 for the bromophenyl derivative).
  • MD Simulations : GROMACS simulations in explicit solvent (e.g., TIP3P water) model aggregation tendencies, critical for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.